molecular formula C19H23BrN2O2 B13358933 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide

2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B13358933
M. Wt: 391.3 g/mol
InChI Key: ZEFFRCJOOMMDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a bromine atom, an isopropylamino group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxyacetamide core. One common method involves the reaction of 4-bromo-2-[(isopropylamino)methyl]phenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide
  • N-(2-bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Comparison

Compared to similar compounds, 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and isopropylamino groups. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23BrN2O2

Molecular Weight

391.3 g/mol

IUPAC Name

2-[4-bromo-2-[(propan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H23BrN2O2/c1-13(2)21-11-15-10-16(20)6-9-18(15)24-12-19(23)22-17-7-4-14(3)5-8-17/h4-10,13,21H,11-12H2,1-3H3,(H,22,23)

InChI Key

ZEFFRCJOOMMDNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)CNC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.